molecular formula C9H12BN3O3S B1519936 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide CAS No. 957060-78-5

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide

Cat. No. B1519936
M. Wt: 253.09 g/mol
InChI Key: CLSXNKYLPSMHPY-UHFFFAOYSA-N
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Description

2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide is a chemical compound offered by several scientific research suppliers . It’s used in proteomics research .


Molecular Structure Analysis

The molecular formula for 2-(4-Boronobenzoyl-N-methylhydrazinecarbothioamide is C9H12BN3O3S .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimalarial Activity : Compounds derived from similar structures have shown potential as antimalarial agents. The reduction of azomethine bonds in thiosemicarbazones, followed by modifications, led to derivatives with increased antimalarial activity, though accompanied by heightened toxicity (Klayman et al., 1983).

  • Antioxidant Activity : New compounds synthesized from hydrazinecarbothioamide demonstrated significant antioxidant activity. This research outlines the synthesis process and evaluates the antioxidant properties using the DPPH method, highlighting the potential of these compounds in mitigating oxidative stress (Ștefania-Felicia Bărbuceanu et al., 2014).

  • Anticancer Properties : Studies have indicated the cytotoxic potential of certain complexes derived from thiosemicarbazones against various cancer cell lines. This research emphasizes the synthesis, structural elucidation, and in vitro cytotoxicity evaluation, suggesting their application in cancer treatment (M. Muralisankar et al., 2016).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Thiosemicarbazide derivatives have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting steel surfaces from corrosion, through adsorption and formation of protective layers, has been documented, offering insights into their practical applications in industrial settings (E. Ebenso et al., 2010).

  • Electrochemical Applications : Boron-doped materials, including diamond thin-film electrodes, have been investigated for their electrochemical properties. These studies reveal the potential of boron-containing compounds in enhancing electrochemical responses, which can be leveraged in sensors and other electronic devices (Granger et al., 2000).

properties

IUPAC Name

[4-[(methylcarbamothioylamino)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BN3O3S/c1-11-9(17)13-12-8(14)6-2-4-7(5-3-6)10(15)16/h2-5,15-16H,1H3,(H,12,14)(H2,11,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSXNKYLPSMHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NNC(=S)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657073
Record name {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Methylcarbamothioyl)hydrazinecarbonyl)phenyl)boronic acid

CAS RN

957060-78-5
Record name {4-[2-(Methylcarbamothioyl)hydrazinecarbonyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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